1,4-Dimethyl-1,4-diazepane-5,7-diimine
Description
1,4-Dimethyl-1,4-diazepane-5,7-diimine is a seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4, with methyl substituents at these positions. The 5 and 7 positions are functionalized with diimine groups (NH–C=NH), distinguishing it from related diazepane derivatives that typically feature ketones (diones) or other substituents.
Properties
CAS No. |
779990-66-8 |
|---|---|
Molecular Formula |
C7H14N4 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1,4-dimethyl-1,4-diazepane-5,7-diimine |
InChI |
InChI=1S/C7H14N4/c1-10-3-4-11(2)7(9)5-6(10)8/h8-9H,3-5H2,1-2H3 |
InChI Key |
CHUPXIZVPPEKBS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(C(=N)CC1=N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-1,4-diazepane-5,7-diimine can be achieved through several methods. One common approach involves the intramolecular asymmetric reductive amination of the corresponding aminoketones using imine reductases (IREDs). This method offers high enantioselectivity and efficiency .
Industrial Production Methods
Industrial production of 1,4-Dimethyl-1,4-diazepane-5,7-diimine typically involves the use of biocatalytic processes due to their efficiency and environmental benefits. The use of IREDs in large-scale production allows for the synthesis of optically pure compounds without the need for heavy metal catalysts or halogenated solvents .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-1,4-diazepane-5,7-diimine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include various substituted diazepanes, which can have different functional groups attached, enhancing their chemical and biological properties .
Scientific Research Applications
1,4-Dimethyl-1,4-diazepane-5,7-diimine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-1,4-diazepane-5,7-diimine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved include enzyme inhibition and receptor antagonism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations: Diimine vs. Dione Derivatives
- 1,4-Dibenzyl-1,4-diazepane-5,7-dione (): Substituents: Benzyl groups at positions 1 and 4. Functional Groups: Ketones (diones) at positions 5 and 7. Synthesis: Synthesized via palladium-catalyzed α-arylation under microwave irradiation, yielding 23% over three steps . Reactivity: The dione groups enable hydrogen bonding and participation in keto-enol tautomerism, whereas diimines in the target compound may exhibit stronger basicity and coordination capabilities with metals.
Substituent Effects: Methyl vs. Benzyl/Phenyl Groups
- Diazepam (): Structure: A benzodiazepine fused with a benzene ring, featuring chloro, methyl, and phenyl substituents. Functional Groups: A ketone at position 2, contributing to its anxiolytic activity via GABA receptor modulation.
Property Predictions
- Basicity: Diimine groups (pKa ~8–10) likely increase basicity compared to diones (non-basic).
- Solubility : Methyl substituents may enhance lipid solubility relative to benzyl or phenyl analogs, impacting membrane permeability in biological systems.
Tabulated Comparison of Key Features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
